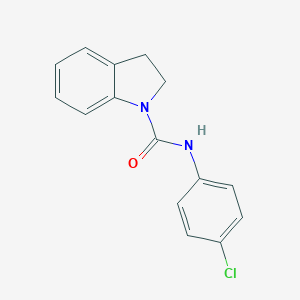

N-(4-chlorophenyl)-1-indolinecarboxamide

Description

N-(4-chlorophenyl)-1-indolinecarboxamide is a synthetic organic compound characterized by a central indoline (B122111) nucleus, which is functionalized at the 1-position with a carboxamide linker attached to a 4-chlorophenyl group. While specific research on this exact molecule is not extensively detailed in publicly accessible literature, an analysis of its components provides a framework for understanding its potential role and significance in drug discovery and chemical biology.

The indoline scaffold, a hydrogenated version of the indole (B1671886) ring, is a "privileged" structure in medicinal chemistry. Indole itself is a fundamental component of many natural products, most notably the essential amino acid tryptophan, and serves as a biosynthetic precursor to a vast array of secondary metabolites with potent biological activities.

Historically, the exploration of indole and indoline derivatives has led to the discovery of numerous therapeutic agents. These compounds are recognized for their ability to interact with a wide range of biological targets, including enzymes and receptors, owing to the structural features of the bicyclic system. The indole nucleus and its reduced form, indoline, are found in many alkaloids and have been central to the development of drugs targeting cancer, microbial infections, and inflammatory conditions. The versatility of the indoline ring allows for chemical modifications at various positions, enabling chemists to fine-tune the pharmacological properties of the resulting molecules.

The N-(4-chlorophenyl) group is a common substituent in a multitude of pharmacologically active compounds. The inclusion of a chlorine atom on a phenyl ring can significantly influence a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding interactions with target proteins. The 4-chloro substitution is particularly prevalent in drug design.

This moiety has been integral to the development of compounds across various therapeutic areas. ontosight.ai For instance, compounds containing the 4-chlorophenyl group have been investigated for antimicrobial, anti-inflammatory, and anticancer activities. ontosight.ai The presence of chlorine, an electron-withdrawing group, can alter the electronic distribution of the aromatic ring, potentially enhancing the binding affinity of the molecule to its biological target. Furthermore, the chlorine atom can block sites susceptible to metabolic oxidation, thereby improving the pharmacokinetic profile of a drug candidate.

Table 1: Examples of Bioactive Compounds Containing the 4-Chlorophenyl Moiety

| Compound Class | Example Application | Reference |

|---|---|---|

| Pyrano[2,3-c]pyrazoles | Kinase inhibition, anti-glioma activity | nih.govdundee.ac.uk |

| Phenylpyrazoles | Antibacterial and antifungal activity | researchgate.net |

The carboxamide linkage (-C(=O)N-) is a cornerstone of peptide chemistry and a critical functional group in a vast number of pharmaceuticals. In the context of the indoline scaffold, the 1-indolinecarboxamide structure represents a specific class of compounds where this linker is attached to the nitrogen atom of the indoline ring. This arrangement creates a rigidified structure that can orient appended substituents, such as the 4-chlorophenyl group, in a defined three-dimensional space.

Indolinecarboxamides and related heterocyclic carboxamides are actively explored in chemical research for their potential as inhibitors of various enzymes, particularly kinases. Kinases play a crucial role in cell signaling, and their aberrant activation is linked to diseases like cancer. The carboxamide group can act as a hydrogen bond donor and acceptor, facilitating strong interactions with the amino acid residues in the active site of a target protein. The design and synthesis of various carboxamide derivatives, including those based on indazole and pyrazole (B372694) cores, have led to the identification of potent and selective inhibitors for therapeutic intervention. nih.govnih.gov

Table 2: Research Applications of Heterocyclic Carboxamide Scaffolds

| Scaffold | Research Area | Example Target | Reference |

|---|---|---|---|

| 1H-Indazole-3-carboxamide | Anticancer | PAK1 Kinase | nih.gov |

| Pyrazolo[4,3-h]quinazoline-3-carboxamide | Anticancer | Cyclin-Dependent Kinases (CDKs) | nih.gov |

| 1H-Pyrazole-3-carboxamide | Obesity | Cannabinoid-1 Receptor (CB1R) | nih.gov |

By combining the established biological relevance of the indoline core, the modulating effects of the 4-chlorophenyl group, and the strategic importance of the carboxamide linker, this compound stands as a representative structure for further exploration in the synthesis and evaluation of new potential therapeutic agents.

Structure

2D Structure

Properties

IUPAC Name |

N-(4-chlorophenyl)-2,3-dihydroindole-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13ClN2O/c16-12-5-7-13(8-6-12)17-15(19)18-10-9-11-3-1-2-4-14(11)18/h1-8H,9-10H2,(H,17,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFZJOHQJODZTJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=CC=CC=C21)C(=O)NC3=CC=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90355516 | |

| Record name | N-(4-chlorophenyl)-1-indolinecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90355516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89731-81-7 | |

| Record name | N-(4-chlorophenyl)-1-indolinecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90355516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for N 4 Chlorophenyl 1 Indolinecarboxamide and Analogues

Strategies for Indoline (B122111) Ring Formation and Functionalization

The indoline scaffold is a privileged heterocyclic motif found in numerous natural products and pharmaceuticals. Its synthesis has been the subject of extensive research, leading to a variety of established and modern catalytic methods.

Established Synthetic Pathways for Indoline Core Structures

Classical methods for the synthesis of the indoline core often involve the reduction of the corresponding indole (B1671886) derivative. Several named reactions that produce indoles, which can then be reduced to indolines, have been cornerstones of heterocyclic chemistry for over a century.

One of the most well-known methods is the Fischer indole synthesis , which involves the acid-catalyzed cyclization of an arylhydrazone. The resulting indole can then be reduced to an indoline using various reducing agents, such as zinc in hydrochloric acid. The general scheme for the Fischer indole synthesis is depicted below:

Scheme 1: General representation of the Fischer indole synthesis.

Other notable established methods include:

Bischler-Möhlau indole synthesis: This method involves the reaction of an α-bromo-acetophenone with an excess of aniline, leading to the formation of a 2-aryl-indole.

Madelung synthesis: This intramolecular cyclization of an N-phenylamide at high temperatures provides a route to indoles, particularly those with substituents on the benzene (B151609) ring.

Reissert synthesis: This pathway involves the condensation of o-nitrotoluene with diethyl oxalate (B1200264) to form an o-nitrophenylpyruvic acid, which is then reductively cyclized to yield indole-2-carboxylic acid.

These traditional methods, while foundational, often require harsh reaction conditions, such as high temperatures and strong acids or bases, and may have limited functional group tolerance.

Modern Catalytic Approaches in Indoline Synthesis

Contemporary organic synthesis has seen the development of numerous catalytic methods for indoline synthesis that offer milder reaction conditions, greater efficiency, and broader substrate scope. These approaches often rely on transition metal catalysis.

Palladium-catalyzed reactions have been extensively explored for the construction of the indoline ring. One common strategy is the intramolecular C-H amination of N-substituted 2-ethylanilines. These reactions can proceed via a Pd(II)/Pd(IV) catalytic cycle and often utilize an oxidant to regenerate the active catalyst.

Scheme 2: Palladium-catalyzed intramolecular C-H amination for indoline synthesis.

Other transition metals have also proven effective in catalyzing indoline synthesis:

Copper-catalyzed cyclization: Copper catalysts can promote the intramolecular cyclization of o-haloanilines with various coupling partners.

Nickel-catalyzed reactions: Nickel catalysts have been employed in reductive cyclizations and cross-coupling reactions to form the indoline core.

Cobalt-catalyzed radical cyclization: Recent advances have demonstrated the use of cobalt catalysts in radical-mediated C-H functionalization to construct the indoline ring from o-aminostyrenes. cardiff.ac.uk

Iridium-catalyzed hydrogenation: Iridium complexes are highly efficient catalysts for the asymmetric hydrogenation of indoles to produce chiral indolines.

These modern catalytic methods provide access to a wide array of substituted indolines under milder conditions and with greater control over stereochemistry.

Amide Bond Formation Techniques for Carboxamide Linkages

The formation of the carboxamide bond is a fundamental transformation in organic chemistry. In the context of synthesizing N-(4-chlorophenyl)-1-indolinecarboxamide, this involves creating a linkage between the nitrogen atom of the indoline ring and the carbonyl group of the carboxamide.

Conventional Amidation Protocols

Traditional methods for amide bond formation typically involve the reaction of an amine with a carboxylic acid derivative. For the synthesis of this compound, two primary conventional routes can be envisaged:

Reaction of Indoline with an Activated Carboxylic Acid Derivative: This approach involves the acylation of indoline with a suitable derivative of 4-chlorobenzoic acid. The most common activating groups are acid chlorides and anhydrides. The reaction of indoline with 4-chlorobenzoyl chloride in the presence of a base to neutralize the HCl byproduct is a straightforward method.

Scheme 3: Acylation of indoline with 4-chlorobenzoyl chloride.

Coupling of 1-Indolinecarboxylic Acid with 4-Chloroaniline: This route involves the use of a coupling reagent to facilitate the condensation of 1-indolinecarboxylic acid (which can be prepared by reacting indoline with phosgene (B1210022) or a phosgene equivalent) with 4-chloroaniline. Common coupling reagents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and improve yields.

Advanced One-Pot Synthesis Methods for N-Aryl Amides

More recent developments in amide bond formation focus on efficiency and atom economy, leading to the development of one-pot procedures. A highly efficient method for the synthesis of this compound involves the direct reaction of indoline with 4-chlorophenyl isocyanate. This reaction is often catalyzed and proceeds readily to form the desired urea-type linkage, which is a carboxamide.

Scheme 4: Reaction of indoline with 4-chlorophenyl isocyanate.

This method is advantageous as it avoids the pre-activation of a carboxylic acid and the formation of stoichiometric byproducts. The reaction can be promoted by Lewis acids or simply by heating the reactants together.

Another advanced strategy is Umpolung Amide Synthesis (UmAS) , which reverses the traditional polarity of the reacting partners. While not yet specifically reported for this exact molecule, it represents a modern approach to amide bond formation that could potentially be adapted.

Introduction of the 4-Chlorophenyl Substituent into Core Structures

As discussed in the context of amide bond formation, the most direct methods involve the use of commercially available reagents that already contain the 4-chlorophenyl group.

| Reagent | Synthetic Method | Role of the Reagent |

| 4-Chlorophenyl isocyanate | Reaction with indoline | Provides the entire N-(4-chlorophenyl)carboxamide moiety in a single step. |

| 4-Chloroaniline | Amide coupling with 1-indolinecarboxylic acid | Acts as the amine component in a standard amidation reaction. |

| 4-Chlorobenzoyl chloride | Acylation of indoline | Serves as the acylating agent to introduce the 4-chlorobenzoyl group. |

| 4-Chlorophenylhydrazine | Fischer indole synthesis | Can be used as a precursor to form a 4-chloro-substituted indole, which can then be reduced and further functionalized. |

The reactivity of these precursors is key to the success of the synthesis. 4-Chlorophenyl isocyanate is highly electrophilic and readily reacts with the nucleophilic nitrogen of indoline. 4-Chloroaniline is a nucleophilic amine that requires a coupling agent to react with a carboxylic acid. 4-Chlorobenzoyl chloride is a strong acylating agent that reacts readily with amines.

In addition to these direct methods, modern cross-coupling reactions could also be employed to introduce the 4-chlorophenyl group, although this would likely involve a more convoluted synthetic route for this particular target molecule. For instance, a palladium-catalyzed Buchwald-Hartwig amination could be used to couple an N-unsubstituted 1-indolinecarboxamide with 4-chlorobromobenzene.

Synthesis of Diverse Structural Analogues of this compound

The synthesis of diverse structural analogues of this compound is a key area of research, driven by the need to explore structure-activity relationships (SAR). nih.gov Methodologies for creating a variety of analogues typically focus on modifying three primary components of the core scaffold: the indoline ring, the carboxamide linker, and the N-phenyl group. These modifications are achieved through several synthetic strategies, including the use of substituted starting materials and versatile coupling reactions.

One of the most direct approaches to generating analogues involves reacting a substituted indoline with an appropriate isocyanate. However, a more flexible and widely employed strategy involves the coupling of a substituted indoline with a pre-formed acid chloride or the in-situ activation of a carboxylic acid. This allows for greater diversity in the substituent appended to the 1-position of the indoline.

A common synthetic pathway starts with a substituted 2-indolinecarboxylic acid which can be coupled with various amines and carboxylic acids to explore different substituents. acs.org For instance, 2-indolinecarboxylic acid can undergo a two-step, one-pot synthesis. acs.org First, it is coupled to a desired carboxylic acid using a peptide coupling agent like O-(benzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium tetrafluoroborate (B81430) (TBTU). acs.org Subsequently, a second coupling reaction with an appropriate amine, again in the presence of TBTU, yields the final diamide (B1670390) product. acs.org This method allows for systematic variation at both the R¹ and R² positions of the indoline-2-carboxamide scaffold. acs.org

Another key strategy for diversification involves modifying the indoline core itself. For example, to introduce substituents onto the aromatic portion of the indoline ring, a multi-step synthesis can be employed starting from a substituted benzoic acid. acs.org A 5-fluoro-substituted analogue was synthesized starting from 5-fluoro-2-iodobenzoic acid. acs.org This starting material was reduced, converted to a mesylate, and reacted with an amino ester. acs.org The indoline ring was then formed via copper-catalyzed cyclization, followed by ester hydrolysis and final amide coupling to yield the desired 5-fluoroindoline (B1304769) derivative. acs.org

The synthesis of N-aryl indole-2-carboxamide analogues, which are structurally related to the indoline series, also provides insight into synthetic diversification. These compounds are generally prepared by coupling an indole-2-carboxylic acid with a substituted amine. mdpi.com The reaction conditions can be adapted to accommodate various functional groups on both the indole and the amine components.

Below are examples of synthesized indole-2-carboxamide analogues, which illustrate the straightforward coupling of a common indole core with different amines to achieve structural diversity.

| Compound Name | Starting Materials | Solvent | Yield | Reference |

|---|---|---|---|---|

| N-(4-Hydroxyphenyl)-1H-indole-2-carboxamide | 1H-indole-2-carboxylic acid and 4-aminophenol | Acetonitrile (ACN) | 85.0% | mdpi.com |

| N-Benzyl-1H-indole-2-carboxamide | 1H-indole-2-carboxylic acid and benzylamine | Acetonitrile (ACN) | 90.0% | mdpi.com |

| N-Benzyl-1-methyl-1H-indole-2-carboxamide | 1-methyl-1H-indole-2-carboxylic acid and benzylamine | Dichloromethane (DCM) | 72.0% | mdpi.com |

| N-(4-methoxybenzyl)-1-methyl-1H-indole-2-carboxamide | 1-methyl-1H-indole-2-carboxylic acid and 4-methoxybenzylamine | Dichloromethane (DCM) | 62.0% | mdpi.com |

Furthermore, copper-catalyzed reactions have been developed for the chemoselective synthesis of diverse N-arylindole carboxamides from readily available starting materials like indole-3-carbonitriles and diaryliodonium salts. rsc.org This method provides a high-yield pathway to N-arylindole-3-carboxamides under neutral conditions. rsc.org The versatility of modern synthetic methods, including multicomponent reactions and the use of various catalysts, allows for the creation of large libraries of structurally diverse analogues for biological screening. researchgate.net

The exploration of different synthetic routes, such as those employing substituted phenoxy acetamide (B32628) derivatives or pyridine-3-carboxamide (B1143946) analogs, highlights the broader strategies within medicinal chemistry for generating molecular diversity around a core scaffold. researchgate.netnih.gov These approaches often involve multi-step sequences to build complexity and introduce a wide range of functional groups and substitution patterns. mdpi.com

Structure Activity Relationship Sar and Rational Design of N 4 Chlorophenyl 1 Indolinecarboxamide Derivatives

Elucidating Key Structural Features for Biological Activity

The biological profile of N-(4-chlorophenyl)-1-indolinecarboxamide is intrinsically linked to its three primary components: the indoline (B122111) scaffold, the 4-chlorophenyl moiety, and the carboxamide linkage. Each plays a distinct role in ligand-target recognition and binding affinity.

Role of the Indoline Scaffold in Ligand-Target Recognition

The indoline scaffold serves as a crucial anchor for molecular interactions. As a "privileged scaffold," indole (B1671886) and its reduced form, indoline, are prevalent in numerous biologically active compounds, capable of interacting with a wide array of therapeutic targets. nih.gov The indoline core in this compound provides a rigid framework that orients the other functional groups in a precise three-dimensional arrangement, which is essential for effective binding to a biological target. Studies on related indoline-containing molecules, such as indoline-5-sulfonamides, have shown that the orientation of substituents on the indoline ring, dictated by the core structure, can lead to novel interactions with amino acid residues within a target's binding site, such as forming hydrogen bonds. nih.gov For instance, in a series of carbonic anhydrase inhibitors, the amide group of an indoline ligand was observed to form a hydrogen bond with the Gln 92 residue, highlighting the scaffold's role in establishing key binding interactions. nih.gov The specific substitution pattern on the indoline ring is critical, as different placements can significantly alter biological activity.

Influence of the 4-Chlorophenyl Moiety on Biological Interactions

The 4-chlorophenyl group attached to the carboxamide linker significantly influences the compound's biological activity, primarily through hydrophobic and electronic interactions. The chlorine atom is a lipophilic, electron-withdrawing group. Its presence can enhance binding affinity by engaging in hydrophobic interactions within a target's binding pocket. Furthermore, the electronic nature of the chlorine substituent can modulate the properties of the entire molecule. In various classes of biologically active compounds, the presence of a halogen on a phenyl ring is a common strategy to enhance potency. For example, in a series of N-phenylthieno[2,3-b]pyridine-2-carboxamide derivatives, the electronic effect of substituents on the phenyl ring was shown to be a determining factor for their inhibitory activity. researchgate.net The substitution of a halogen at the para-position (position 4) is a frequently employed tactic in medicinal chemistry to improve pharmacological profiles.

Impact of the Carboxamide Linkage on Binding Affinity

The carboxamide linkage (-CO-NH-) is a critical structural feature that contributes significantly to the binding affinity of this compound. This group is a common hydrogen bond donor (the N-H group) and acceptor (the C=O group), allowing it to form strong, directional interactions with amino acid residues in a protein's binding site. Studies on other series of compounds have demonstrated the necessity of the carboxamide moiety for high-affinity binding. For instance, in a series of dopamine (B1211576) D3 receptor ligands, replacing the carboxamide's carbonyl group with a methylene (B1212753) group (eliminating its hydrogen-bonding capability) resulted in a dramatic reduction in binding affinity, with a more than 100-fold decrease observed in some cases. nih.gov This underscores the pivotal role of the amide group in anchoring the ligand within the binding pocket and ensuring high-affinity interactions.

Substituent Effects on the N-(4-chlorophenyl) Group and Indoline Ring for Modulated Activity

Modifying substituents on both the N-(4-chlorophenyl) group and the indoline ring is a key strategy for modulating the biological activity of this compound derivatives. The nature, position, and size of these substituents can fine-tune the compound's electronic, steric, and hydrophobic properties.

For the N-(4-chlorophenyl) group , altering or adding substituents can lead to significant changes in activity. For example, the position and nature of halogen substitution on a phenyl ring can be critical. While the 4-chloro substitution is common, introducing other groups could either enhance or diminish activity depending on the specific target interactions.

On the indoline ring , substitutions can have a profound impact. In a study of indoline-5-sulfonamides, a variety of acyl groups were introduced at the 1-position of the indoline ring. The resulting derivatives showed a wide range of inhibitory activities against different carbonic anhydrase isoforms, with inhibitory constants (Kᵢ) varying by over two orders of magnitude. nih.gov This demonstrates the high sensitivity of the biological activity to the nature of the substituent on the indoline nitrogen. For instance, derivatives with a 3-chlorophenyl or a cyclopentyl group at this position were among the most potent inhibitors of certain isoforms. nih.gov

The following table summarizes the effect of different substituents on the 1-acyl-indoline-5-sulfonamide core on the inhibition of Carbonic Anhydrase IX (CA IX).

| Compound ID | R Group (Substituent at position 1) | Inhibition Constant (Kᵢ) for CA IX (nM) |

| 4a | Phenyl | >10000 |

| 4d | 4-Fluorophenyl | 1089.4 |

| 4f | 3-Chlorophenyl | 132.8 |

| 4r | Thiophen-2-yl | 104.6 |

| 4s | Cyclopentyl | 121.5 |

Data sourced from a study on indoline-5-sulfonamides as carbonic anhydrase inhibitors. nih.gov

Pharmacophore Elucidation and Hypothesis Generation for this compound

A pharmacophore model for this compound would define the essential three-dimensional arrangement of chemical features required for its biological activity. Based on the analysis of its structure, a hypothetical pharmacophore model can be generated.

Key pharmacophoric features would likely include:

A hydrogen bond acceptor: The carbonyl oxygen of the carboxamide linkage.

A hydrogen bond donor: The amide (N-H) group of the carboxamide linkage.

A hydrophobic/aromatic region: The 4-chlorophenyl ring.

Another hydrophobic/aromatic region: The indoline scaffold, specifically its benzene (B151609) ring.

The generation of a robust pharmacophore model typically involves analyzing a set of active and inactive molecules to identify the common features essential for activity. nih.gov Such models are valuable tools for virtual screening of compound libraries to identify new potential leads with similar activity profiles. nih.govnih.gov The distances and spatial relationships between these features are critical for a precise fit into the target's binding site.

Rational Design Principles for Optimized Indolinecarboxamide Analogues

The rational design of optimized indolinecarboxamide analogues is guided by the SAR data and pharmacophore hypotheses. The goal is to enhance potency, selectivity, and pharmacokinetic properties. nih.gov

Key design principles include:

Scaffold Hopping and Modification: While the indoline scaffold is a good starting point, it can be replaced by other bioisosteric rings to explore new interaction possibilities or improve properties. Modifications to the indoline ring itself, such as adding substituents at various positions (e.g., 5- or 6-position), can also be explored to probe for additional binding interactions. nih.gov

Substituent Optimization: Based on SAR data, the 4-chlorophenyl group can be replaced with other substituted aryl or heteroaryl rings to optimize hydrophobic and electronic interactions. For example, replacing the chlorine with other halogens (F, Br, I) or with small alkyl or methoxy (B1213986) groups could fine-tune activity. researchgate.net

Linker Modification: The rigidity and length of the carboxamide linker can be altered. While the amide bond itself is crucial, introducing conformational constraints or extending the linker could lead to more optimal interactions with the target protein. However, as seen in related series, the core amide functionality is often essential for maintaining high affinity. nih.gov

Structure-Based Design: If the three-dimensional structure of the biological target is known, computational tools like molecular docking can be used to predict how newly designed analogues will bind. This allows for the design of compounds with improved complementarity to the binding site, potentially leading to higher potency and selectivity. nih.govnih.gov

By systematically applying these principles, medicinal chemists can develop new generations of indolinecarboxamide derivatives with superior therapeutic potential.

Molecular Mechanisms of Action and Biological Targets of N 4 Chlorophenyl 1 Indolinecarboxamide Analogues

Identification of Receptor and Enzyme Interactions

Analogues built upon the indoline-amide scaffold have been found to interact with distinct classes of proteins, including G-Protein Coupled Receptors (GPCRs) and kinases. These interactions are fundamental to their biological effects.

G-Protein Coupled Receptor (GPCR) Modulation by Indoline-Amides (e.g., Vasopressin/Oxytocin (B344502) Receptors)

While direct modulation of vasopressin or oxytocin receptors by N-(4-chlorophenyl)-1-indolinecarboxamide itself is not extensively documented, related structures incorporating an indole (B1671886) or indoline (B122111) core with a carboxamide linkage have been identified as antagonists for these and other GPCRs. For instance, a series of novel 3,4,5,6-tetrahydro-1H-azepino[4,3,2-cd]indoles, which can be considered constrained analogues of indoline structures, were synthesized and evaluated for vasopressin receptor antagonist activity. nih.gov Certain compounds in this series demonstrated high affinity for the human vasopressin V2 receptor, with one compound exhibiting an IC₅₀ value of 20 nM and over 100-fold selectivity against the V1a receptor. nih.gov This antagonist activity was confirmed in a cellular functional assay, where it inhibited the formation of cyclic AMP (cAMP) with an IC₅₀ of 70 nM. nih.gov

Furthermore, the broader indole-carboxamide scaffold is a well-established pharmacophore for GPCR modulation. For example, 5-Chloro-3-ethyl-N-(4-(piperidin-1-yl)phenethyl)-1H-indole-2-carboxamide (ORG27569) is recognized as a prototypical allosteric modulator of the cannabinoid CB1 receptor, another important GPCR. nih.gov These findings suggest that the indoline-amide framework serves as a versatile scaffold for developing ligands that can modulate the function of GPCRs, including the vasopressin and oxytocin receptors, which are crucial in regulating various physiological processes. nih.govwikipedia.org

Kinase Inhibition Profiles (e.g., PKBβ/AKT2 Inhibition)

A significant finding in the study of this compound analogues involves their potent activity as kinase inhibitors. A series of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles, which incorporate the N-(4-chlorophenyl) amide moiety, were synthesized and screened for their potential to inhibit kinases. dundee.ac.uk

Within this series, a specific analogue, compound 4j , was identified as a promising inhibitor. dundee.ac.ukchemrxiv.org To determine its specificity, compound 4j was screened against a panel of 139 purified kinases. The results revealed a significant and specific inhibitory activity against Protein Kinase Bβ (PKBβ), also known as AKT2. dundee.ac.uk Subsequent biochemical assays were conducted to determine the half-maximal inhibitory concentrations (IC₅₀). Compound 4j exhibited IC₅₀ values of 12 µM and 14 µM against AKT1 and AKT2, respectively, confirming its low micromolar activity against these key enzymes in the PI3K/AKT signaling pathway. dundee.ac.uk This targeted inhibition of AKT kinases is particularly relevant in the context of diseases like glioblastoma, where AKT signaling is a primary oncogenic pathway. dundee.ac.ukchemrxiv.org

| Compound Analogue | Target Kinase | Activity (IC₅₀) | Reference |

|---|---|---|---|

| Compound 4j (N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazole) | AKT1/PKBα | 14 µM | dundee.ac.uk |

| Compound 4j (N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazole) | AKT2/PKBβ | 12 µM | dundee.ac.uk |

Modulation of Specific Intracellular Signaling Pathways (e.g., MAPK, AKT)

The inhibition of specific kinases by this compound analogues directly leads to the modulation of their corresponding intracellular signaling pathways. The demonstrated inhibition of AKT2 by the N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazole analogue 4j signifies a direct intervention in the PI3K/AKT/mTOR signaling cascade. dundee.ac.uknih.gov This pathway is a central regulator of cell proliferation, survival, and growth; its aberrant activation is a hallmark of many cancers, including glioma. dundee.ac.ukfrontiersin.org By inhibiting AKT2, the compound effectively blocks the downstream signaling events that promote tumorigenesis. dundee.ac.uk

The PI3K/AKT and MAPK pathways are intricately linked, often exhibiting crosstalk that influences cellular fate. While the primary effect of the pyrano[2,3-c]pyrazole analogue is on the AKT pathway, this can have secondary effects on MAPK signaling. The suppression of the PI3K/AKT/mTOR pathway is a known mechanism that can promote autophagy, a cellular process also regulated by MAPK signaling components. frontiersin.org Therefore, inhibition of AKT2 represents a critical node of intervention, with consequences for multiple interconnected pathways that govern cell survival and death.

Cellular Pathway Interventions (e.g., Autophagy Modulation)

The inhibition of the AKT signaling pathway by analogues of this compound has significant implications for other cellular processes, most notably autophagy. Autophagy is a catabolic process of cellular self-digestion that can either promote cell survival under stress or lead to a form of programmed cell death. The PI3K/AKT/mTOR pathway is a major negative regulator of autophagy. frontiersin.orgnih.gov

Therefore, by inhibiting AKT2, the N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazole analogue is predicted to induce autophagy. dundee.ac.uk In the context of cancer cells, such as glioma where these compounds have been studied, the induction of autophagy can be a double-edged sword. dundee.ac.uknih.gov While it can sometimes act as a survival mechanism for tumor cells facing metabolic stress, it can also lead to autophagy-mediated cell death. frontiersin.orgnih.gov Research indicates that inhibiting AKT can markedly increase autophagy, and blocking this induced autophagy can sensitize tumor cells to apoptosis. nih.gov This suggests that the modulation of autophagy is a key cellular intervention resulting from the inhibition of AKT by these compounds.

Investigation of Protein-Ligand Binding Modes and Energetics

Understanding the precise molecular interactions between a ligand and its protein target is crucial for rational drug design. For the N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazole analogues, molecular docking studies have been employed to investigate their binding modes within the ATP-binding pocket of kinases like AKT2. researchgate.netmdpi.com

While a specific study for compound 4j 's binding to AKT2 is not available, docking simulations of similar pyrazole (B372694) derivatives with various kinases suggest a common mode of interaction. researchgate.netmdpi.comnih.gov These studies predict that the pyranopyrazole core structure positions itself within the hydrophobic ATP-binding site. The N-(4-chlorophenyl) moiety likely engages in hydrophobic interactions and potential halogen bonding. Key interactions typically involve the formation of hydrogen bonds between the ligand's functional groups (such as the amino group on the pyran ring or the pyrazole nitrogens) and amino acid residues in the hinge region of the kinase, a critical area for ATP binding. nih.gov For example, docking studies of pyranopyrazole derivatives into the active sites of AKT1 and AKT2 have shown interactions with key residues, elucidating the structural basis for their inhibitory activity. researchgate.netmdpi.com These computational analyses provide valuable insights into the binding energetics and the specific forces driving the protein-ligand recognition, guiding the future optimization of these analogues as potent and selective kinase inhibitors.

Computational Chemistry and Molecular Modeling Studies of N 4 Chlorophenyl 1 Indolinecarboxamide

Ligand-Based Drug Design Approaches

Ligand-based drug design methods are utilized when the three-dimensional structure of the biological target is unknown or not well-defined. These approaches rely on the principle that molecules with similar structures are likely to exhibit similar biological activities. By analyzing a set of known active and inactive molecules, computational models can be developed to predict the activity of new, untested compounds.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. lkouniv.ac.in By identifying the physicochemical properties, or "descriptors," that are critical for a molecule's activity, QSAR models can be used to predict the potency of novel compounds before they are synthesized. nih.gov

For a series of indolinecarboxamide derivatives, a QSAR study would involve calculating a variety of molecular descriptors, such as electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), and hydrophobic (e.g., logP) properties. Statistical methods, such as multiple linear regression or machine learning algorithms, are then employed to build a predictive model. nih.gov For instance, a hypothetical QSAR model for a series of indolinecarboxamide analogs might reveal that electron-withdrawing groups on the chlorophenyl ring and a certain range of hydrophobicity are correlated with higher inhibitory activity against a particular enzyme. The reliability of a QSAR model is assessed through rigorous validation techniques, such as cross-validation and external prediction, ensuring its robustness for guiding the design of new derivatives.

| Model Equation | Statistical Parameters | Key Descriptors | Interpretation |

|---|---|---|---|

| pIC50 = 0.85 * LogP - 1.2 * Dipole + 0.5 * MW + 2.1 | R² = 0.88, Q² = 0.75 | LogP (Hydrophobicity), Dipole Moment (Polarity), MW (Molecular Weight) | Activity increases with higher hydrophobicity and molecular weight, but decreases with a larger dipole moment. |

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling is a powerful ligand-based approach that identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target. nih.gov These features typically include hydrogen bond acceptors and donors, hydrophobic regions, and charged groups. nih.gov A pharmacophore model can be generated from a set of active compounds or from the ligand-binding site of a known protein structure. researchgate.net

Once a pharmacophore model for a series of active indolinecarboxamide compounds is developed, it can be used as a 3D query to search large chemical databases for novel molecules that match the defined features. This process, known as virtual screening, allows for the rapid identification of potential hit compounds with diverse chemical scaffolds. mdpi.comnih.gov The identified hits can then be subjected to further computational analysis, such as molecular docking, and experimental testing to validate their biological activity. nih.gov

| Pharmacophoric Feature | Description | Virtual Screening Hit ID | Fit Score | Chemical Class |

|---|---|---|---|---|

| Hydrogen Bond Acceptor | Carbonyl oxygen of the carboxamide | ZINC12345 | 4.8 | Indole (B1671886) derivative |

| Hydrophobic Region | Chlorophenyl ring | ZINC67890 | 4.5 | Benzimidazole derivative |

| Aromatic Ring | Indoline (B122111) scaffold | ZINC54321 | 4.2 | Quinoline derivative |

Structure-Based Drug Design Approaches

When the 3D structure of the biological target is available, structure-based drug design approaches can be employed. These methods utilize the structural information of the target's binding site to design and optimize ligands with high affinity and selectivity.

Molecular Docking Simulations for Target Identification and Binding Pose Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. chemrxiv.org This method is widely used for target identification, where a compound like N-(4-chlorophenyl)-1-indolinecarboxamide can be docked against a panel of potential biological targets to identify those with the highest binding affinity. nih.gov The docking process involves sampling a large number of possible conformations of the ligand within the binding site and scoring them based on a force field that estimates the binding energy. nih.gov

The results of a docking simulation provide a predicted binding pose, which details the specific interactions between the ligand and the amino acid residues of the receptor, such as hydrogen bonds and hydrophobic interactions. mdpi.com This information is crucial for understanding the molecular basis of recognition and for guiding the rational design of more potent inhibitors. nih.gov

| Parameter | Value/Description |

|---|---|

| Docking Score (kcal/mol) | -9.5 |

| Hydrogen Bonds | Carbonyl oxygen with backbone NH of Val80; Amide NH with side chain of Asp145 |

| Hydrophobic Interactions | Chlorophenyl ring with Leu78, Ala90; Indoline ring with Phe146 |

| Predicted Binding Pose | The chlorophenyl group occupies a hydrophobic pocket, while the indoline core is positioned near the hinge region. |

Molecular Dynamics Simulations for Ligand-Receptor Complex Stability and Conformational Dynamics

Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of a ligand-receptor complex over time. nih.gov By solving Newton's equations of motion for all atoms in the system, MD simulations can track the conformational changes and fluctuations of both the ligand and the protein. This is particularly useful for assessing the stability of the binding pose predicted by molecular docking. mdpi.com

Key parameters analyzed from MD simulations include the root-mean-square deviation (RMSD) of the ligand and protein backbone, which indicates the stability of the complex, and the root-mean-square fluctuation (RMSF) of individual residues, which highlights flexible regions of the protein. nih.gov These simulations can reveal important dynamic aspects of the interaction that are not captured by static docking studies, providing a more complete understanding of the binding event.

| Simulation Parameter | Average Value | Interpretation |

|---|---|---|

| Ligand RMSD (Å) | 1.2 | The ligand remains stably bound in the binding pocket throughout the simulation. |

| Protein Backbone RMSD (Å) | 1.5 | The overall protein structure is stable upon ligand binding. |

| Binding Site Residue RMSF (Å) | 0.8 | Residues in the binding site show minimal fluctuations, indicating a stable interaction. |

| Number of H-Bonds | 2-3 | Key hydrogen bonds are maintained for a significant portion of the simulation time. |

Advanced Computational Methods for Predictive Modeling in Indolinecarboxamide Research

The field of computational drug discovery is continually evolving, with the development of more sophisticated methods that leverage the power of artificial intelligence (AI) and machine learning (ML). researchgate.netnih.gov These advanced techniques can analyze vast and complex datasets to build highly predictive models for various aspects of drug discovery. mdpi.commdpi.com

In the context of indolinecarboxamide research, AI and ML algorithms can be applied to develop more accurate QSAR models, improve the scoring functions used in molecular docking, and predict absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of novel compounds. nih.gov For example, deep learning models can be trained on large chemical libraries to generate new indolinecarboxamide structures with desired biological activities and favorable pharmacokinetic profiles. researchgate.net The integration of these advanced computational methods holds great promise for accelerating the discovery and optimization of new indolinecarboxamide-based therapeutic agents. frontiersin.org

Future Directions and Research Perspectives on N 4 Chlorophenyl 1 Indolinecarboxamide

Exploration of Novel Synthetic Pathways for Enhanced Efficiency

The synthesis of indoline-2-carboxamides has traditionally been achieved through established methods, such as the coupling of 2-indolinecarboxylic acid with an appropriate amine using peptide coupling agents like O-(benzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium tetrafluoroborate (B81430) (TBTU). acs.org Alternative routes have involved the use of acid chlorides to introduce specific substituents. acs.org For substituted indolines, multi-step sequences are often necessary. acs.orgnih.gov

Future research will likely focus on developing more efficient, cost-effective, and environmentally benign synthetic strategies. Key areas of exploration include:

Catalytic Methods: Investigating novel catalytic systems, potentially involving transition metals or organocatalysts, to facilitate the core amide bond formation or the synthesis of the indoline (B122111) ring itself with greater efficiency and selectivity.

Flow Chemistry: Adapting existing syntheses to continuous flow processes. This approach can offer improved reaction control, enhanced safety for handling reactive intermediates, and easier scalability for producing larger quantities of the target compound and its analogues.

Green Chemistry Approaches: Employing greener solvents, reducing the use of hazardous reagents, and designing pathways that minimize energy consumption and waste production, aligning with modern standards of sustainable chemical manufacturing. mdpi.com

The development of such pathways is crucial for enabling the rapid and economical synthesis of a diverse library of analogues needed for comprehensive structure-activity relationship studies.

Advanced Structure-Activity Relationship Studies and Targeted Analogue Design

Preliminary studies on related indoline-2-carboxamides have revealed defined structure-activity relationships (SAR), indicating that specific molecular targets are likely involved in their biological effects. acs.orgnih.gov Future work on N-(4-chlorophenyl)-1-indolinecarboxamide should involve a systematic and advanced exploration of its SAR to optimize potency and selectivity.

Three primary regions of the molecule can be systematically modified:

The N-Aryl Moiety (4-chlorophenyl group): The electronic and steric properties of this ring are critical. Analogues can be designed by varying the position and nature of the substituent on the phenyl ring.

The Indoline Core: Modifications to the bicyclic indoline system, such as substitution on its aromatic ring (e.g., at the 5- or 6-positions), can significantly impact metabolic stability and target engagement. acs.org

The Carboxamide Linker: While often considered a stable linker, subtle changes such as N-methylation could influence conformation and hydrogen bonding capabilities, potentially altering biological activity. acs.org

A targeted analogue design strategy, informed by initial SAR findings, will be crucial. For instance, early investigations into similar scaffolds showed that replacing a phenyl group with pyridine (B92270) improved metabolic stability, while substituting the indole (B1671886) core with scaffolds like isoquinoline (B145761) or benzofuran (B130515) led to a loss of activity, highlighting the importance of the core structure. acs.org

| Modification Site | Proposed Substituents | Rationale for Exploration | Potential Impact |

|---|---|---|---|

| N-Aryl Ring | -F, -CF3, -OCH3, -NO2 | To probe the effect of electron-donating and electron-withdrawing groups on target binding affinity. | Alteration of potency and selectivity. acs.org |

| N-Aryl Ring | Bulky groups (e.g., isopropyl) | To investigate steric tolerance within the binding pocket. | Potential loss of activity or changes in selectivity. acs.org |

| Indoline Core | Fluoro-substitution (e.g., at C5) | To block potential sites of metabolism and improve pharmacokinetic properties. | Enhanced metabolic stability. acs.org |

| Indoline Core | Aza-indoline, Tetrahydroquinoline | To assess the necessity of the specific indoline scaffold for biological activity. | Likely loss of potency, confirming core importance. acs.orgacs.org |

| Carboxamide Linker | N-methylation | To remove the amide N-H hydrogen bond donor capability and assess its role in target binding. | Potential restoration or modulation of potency. acs.org |

Unraveling Additional Biological Activities and Mechanistic Insights

The indole and indoline carboxamide scaffolds are considered "privileged structures" in medicinal chemistry, known to interact with a wide array of biological targets. mdpi.comnih.gov Derivatives have demonstrated activities including anticancer, antitubercular, and antiparasitic effects. nih.govnih.govnih.govresearchgate.net A significant future direction is to screen this compound and its newly synthesized analogues across a broad panel of biological assays to uncover novel therapeutic applications.

Potential areas for investigation include:

Antiproliferative Activity: Screening against a diverse panel of cancer cell lines (e.g., breast, colon, leukemia) to identify potential anticancer properties. mdpi.comyu.edu.jo

Antimicrobial Activity: Evaluating efficacy against various bacterial and fungal pathogens, including drug-resistant strains. nih.gov

Enzyme Inhibition: Testing against key enzyme families implicated in disease, such as kinases, proteases, or topoisomerases. mdpi.comnih.gov

Receptor Modulation: Assessing activity at various receptors, such as G-protein coupled receptors (GPCRs). nih.gov

Beyond identifying new activities, elucidating the specific molecular mechanisms is paramount. Techniques such as molecular docking can predict interactions with potential targets like topoisomerase, PI3Kα, or EGFR. mdpi.comnih.gov Subsequent biochemical and cellular assays would then be required to validate these computational hypotheses and confirm the precise mechanism of action, which is essential for rational drug development and optimization.

Development of Robust Computational Models for Activity and Selectivity Prediction

Computational chemistry offers powerful tools to accelerate the drug discovery process by prioritizing the synthesis of the most promising compounds. For this compound, developing robust computational models is a key future objective.

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), can be developed as more analogues are synthesized and tested. nih.gov These models create a statistical correlation between the physicochemical properties of the molecules and their biological activity, allowing for the prediction of potency for virtual compounds. researchgate.netmdpi.comnih.gov

Pharmacophore Modeling: By analyzing the structures of active analogues, a pharmacophore model can be generated. This model defines the essential spatial arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) required for biological activity, serving as a template for designing new molecules or for virtual screening of compound libraries.

Machine Learning and AI: Advanced machine learning algorithms can be trained on experimental data to build predictive models for activity, selectivity, and even pharmacokinetic properties. nih.govarxiv.orgnih.gov These models can handle complex, non-linear relationships and can be continuously refined as more data becomes available. mdpi.com

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.